3-(3-methylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]propanamide
Description
The compound 3-(3-methylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]propanamide features a propanamide backbone substituted with a 3-methylbenzenesulfonamido group and a pyrrolidin-3-yl moiety bearing a pyridin-2-yl substituent. This structure combines sulfonamide and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors. The sulfonamide group enhances binding to hydrophobic pockets in proteins, while the pyridine-pyrrolidine system may improve solubility and pharmacokinetic properties .
Properties
IUPAC Name |
3-[(3-methylphenyl)sulfonylamino]-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-15-5-4-6-17(13-15)27(25,26)21-11-8-19(24)22-16-9-12-23(14-16)18-7-2-3-10-20-18/h2-7,10,13,16,21H,8-9,11-12,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLBYKSDXRXTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)NC2CCN(C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-methylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]propanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine and pyridine intermediates, followed by the introduction of the sulfonamide group. The reaction conditions usually require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it into a piperidine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
3-(3-methylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which 3-(3-methylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]propanamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the pyridine and pyrrolidine rings can engage in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of sulfonamide-containing propanamides. Below is a comparative analysis with structurally related molecules from the provided evidence:
Key Comparative Insights
Sulfonamide vs. Acetamido Groups :
- The 3-methylbenzenesulfonamido group in the target compound may confer stronger hydrogen-bonding and hydrophobic interactions compared to acetamido derivatives (e.g., compound from ). Sulfonamides are often associated with enhanced target affinity in enzyme inhibitors .
Heterocyclic Substituents :
- The pyridin-2-yl-pyrrolidine moiety distinguishes the target compound from analogues with pyridin-3-yl (e.g., ) or piperidine (e.g., ) systems. The 2-pyridyl group may optimize steric compatibility with binding pockets, as seen in kinase inhibitors.
Synthetic Accessibility :
- The synthesis of such compounds typically involves amide coupling (e.g., ) or Suzuki-Miyaura cross-coupling (e.g., ). The pyrrolidine ring in the target compound may require stereoselective synthesis, increasing complexity compared to piperidine-based analogues .
Thermal Stability :
- While melting points for the target compound are unavailable, the chromene-pyrazolopyrimidine analogue in exhibits a high MP (175–178°C), suggesting sulfonamide-containing derivatives may have favorable stability.
Research Implications and Gaps
- Bioactivity Data: No direct biological data for the target compound are provided in the evidence.
- Solubility and Pharmacokinetics : The pyridine-pyrrolidine system may enhance aqueous solubility compared to purely aromatic analogues (e.g., ), but experimental validation is needed.
Biological Activity
3-(3-methylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine ring, a pyrrolidine moiety, and a sulfonamide group. These structural elements contribute to its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The pyridine and pyrrolidine components may facilitate binding to various receptors, including histamine receptors and other G-protein coupled receptors (GPCRs) .
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes, which can affect metabolic pathways .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of compounds with similar structures exhibit antimicrobial properties against various bacterial strains .
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies:
Antimicrobial Activity
Research indicates that compounds with similar structural features demonstrate significant antimicrobial effects. For example, pyridine-based compounds have shown promising results against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 μg/mL .
Histamine Receptor Antagonism
A related study on pyrrolidinyl compounds revealed potent binding affinities for histamine H3 receptors, suggesting that this compound could act as an H3 receptor antagonist, potentially useful in treating conditions like allergies and sleep disorders .
Case Studies
Several case studies have highlighted the biological activity of structurally related compounds:
- Pyridine Derivative Studies : A series of pyridine derivatives were synthesized and evaluated for their antibacterial properties. Compounds exhibited MIC values significantly lower than standard antibiotics, indicating their potential as effective antimicrobial agents .
- Histamine Receptor Studies : In a study examining various pyrrolidinyl-N-methylbenzamides, one compound demonstrated a favorable in vivo profile and high receptor binding affinity, supporting the therapeutic potential of similar structures .
Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
